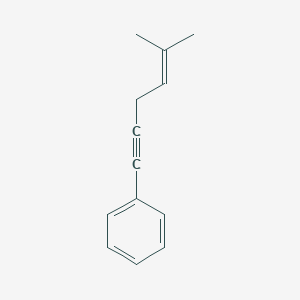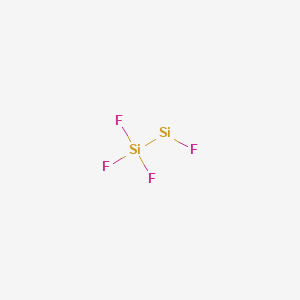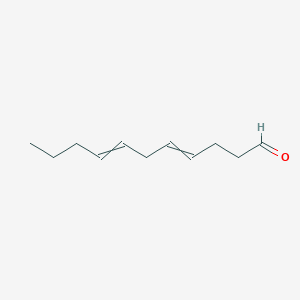
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate typically involves the acetylation of 2-Oxo-2H-1-benzopyran-6,7,8-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Reduction reactions can yield dihydro derivatives
Substitution: Electrophilic substitution reactions are common
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated products
Wissenschaftliche Forschungsanwendungen
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds
Biology: Studied for its potential antimicrobial and antioxidant properties
Medicine: Investigated for its potential use in anti-cancer and anti-inflammatory therapies
Industry: Used in the formulation of perfumes and cosmetics due to its pleasant aroma
Wirkmechanismus
The mechanism of action of 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as tyrosinase, which is involved in melanin production
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative damage
Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties
7-Methoxycoumarin: Known for its fluorescent properties
Umbelliferone: Exhibits strong antioxidant activity
Uniqueness
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate stands out due to its unique triacetate functional groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high reactivity and solubility.
Eigenschaften
CAS-Nummer |
114371-81-2 |
|---|---|
Molekularformel |
C15H12O8 |
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
(7,8-diacetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C15H12O8/c1-7(16)20-11-6-10-4-5-12(19)23-13(10)15(22-9(3)18)14(11)21-8(2)17/h4-6H,1-3H3 |
InChI-Schlüssel |
UBNVKWCUPBJVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(=C2C(=C1)C=CC(=O)O2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


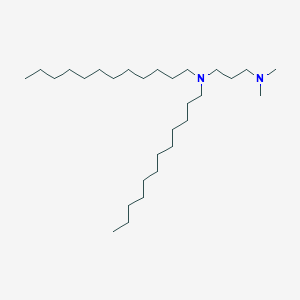
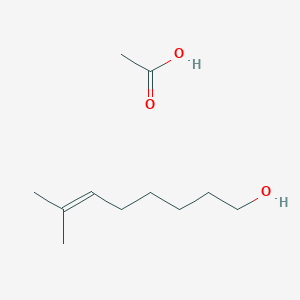

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)


![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
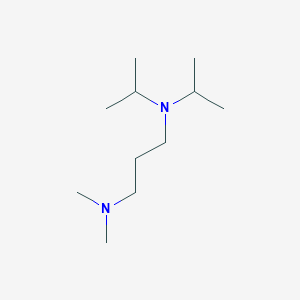
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
